Cas no 1807297-24-0 (Ethyl 2-cyano-5-ethyl-4-methylbenzoate)

Ethyl 2-cyano-5-ethyl-4-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-ethyl-4-methylbenzoate
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- インチ: 1S/C13H15NO2/c1-4-10-7-12(13(15)16-5-2)11(8-14)6-9(10)3/h6-7H,4-5H2,1-3H3
- InChIKey: IOVRWEPWWRTZFG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(C#N)=CC(C)=C(C=1)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 292
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 2-cyano-5-ethyl-4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002503-250mg |
Ethyl 2-cyano-5-ethyl-4-methylbenzoate |
1807297-24-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
Alichem | A010002503-1g |
Ethyl 2-cyano-5-ethyl-4-methylbenzoate |
1807297-24-0 | 97% | 1g |
$1490.00 | 2023-09-02 | |
Alichem | A010002503-500mg |
Ethyl 2-cyano-5-ethyl-4-methylbenzoate |
1807297-24-0 | 97% | 500mg |
$782.40 | 2023-09-02 |
Ethyl 2-cyano-5-ethyl-4-methylbenzoate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Ethyl 2-cyano-5-ethyl-4-methylbenzoateに関する追加情報
Ethyl 2-cyano-5-ethyl-4-methylbenzoate (CAS No. 1807297-24-0): A Comprehensive Overview
Ethyl 2-cyano-5-ethyl-4-methylbenzoate, with the CAS registry number 1807297-24-0, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of Ethyl 2-cyano-5-ethyl-4-methylbenzoate typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic substitution. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging cutting-edge catalysts and reaction conditions. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. These advancements have not only improved the scalability of the synthesis process but also opened new avenues for its application in large-scale production.
One of the most promising applications of Ethyl 2-cyano-5-ethyl-4-methylbenzoate lies in its potential as a precursor in drug development. The compound's cyano group serves as a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Recent research has demonstrated its utility in synthesizing anti-inflammatory agents and antioxidants, highlighting its role in medicinal chemistry. Moreover, its ability to form stable ester linkages makes it an attractive candidate for use in polymer chemistry, particularly in the development of biodegradable materials.
In addition to its synthetic applications, Ethyl 2-cyano-5-ethyl-4-methylbenzoate has shown potential in analytical chemistry as a chiral resolving agent. Its chiral centers can be exploited to separate enantiomers in complex mixtures, offering a novel approach to enantioselective separations. This property has been leveraged in recent studies to improve the purity of pharmaceutical intermediates, thereby enhancing their therapeutic efficacy.
From an environmental perspective, researchers have investigated the biodegradability and eco-friendliness of Ethyl 2-cyano-5-ethyl-4-methylbenzoate. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. This finding is particularly relevant for industries seeking sustainable alternatives for chemical synthesis and waste management.
In conclusion, Ethyl 2-cyano-5-ethyl-4-methylbenzoate (CAS No. 1807297-24-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in organic chemistry and related fields.
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